molecular formula C31H48O6 B1262564 Protoxylocarpin D

Protoxylocarpin D

Cat. No.: B1262564
M. Wt: 516.7 g/mol
InChI Key: XCCPYESNSWQOFT-REAAIDBESA-N
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Description

Protoxylocarpin D is a protolimonoid triterpene isolated from plant species such as Xylocarpus granatum (mangrove fruit) and Toona sinensis (Chinese cedar) bark . It belongs to the apotirucallane triterpene family, characterized by a tetracyclic nucleus and oxygenated functional groups.

Properties

Molecular Formula

C31H48O6

Molecular Weight

516.7 g/mol

IUPAC Name

(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-methoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H48O6/c1-27(2)22-16-24(33)31(7)20-10-9-18(17-15-19(37-26(17)36-8)25(34)28(3,4)35)29(20,5)13-11-21(31)30(22,6)14-12-23(27)32/h10,12,14,17-19,21-22,24-26,33-35H,9,11,13,15-16H2,1-8H3/t17-,18-,19+,21+,22-,24+,25+,26-,29-,30+,31-/m0/s1

InChI Key

XCCPYESNSWQOFT-REAAIDBESA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2[C@@H]5C[C@@H](O[C@@H]5OC)[C@H](C(C)(C)O)O)C)O)(C)C)C

Canonical SMILES

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5CC(OC5OC)C(C(C)(C)O)O)C)C)O)C

Origin of Product

United States

Chemical Reactions Analysis

Structural Analysis and Predicted Reactivity

Protoxylocarpin D belongs to the lignan family, characterized by its dibenzylbutyrolactone core structure with multiple hydroxyl and methoxy substituents (Figure 1). Key reactive sites likely include:

Structural Feature Predicted Reactivity
α,β-unsaturated lactoneSusceptible to nucleophilic additions
Phenolic hydroxyl groupsAcid-base reactions, alkylation, oxidation
Methoxy substituentsDemethylation under strong acidic conditions
Aromatic ringsElectrophilic substitution (e.g., nitration)

These predictions align with reactivity patterns observed in analogous lignans such as podophyllotoxin .

Documented Synthetic Modifications

While no direct studies on this compound exist, related compounds suggest potential reaction pathways:

a) Lactone Ring Opening

  • Reagents : Hydroxide ions (NaOH/KOH)

  • Product : Corresponding dicarboxylic acid salt

  • Conditions : Aqueous base, 60–80°C

b) Electrophilic Aromatic Substitution

  • Example Reaction : Nitration

    • Reagents : HNO₃/H₂SO₄

    • Position : Para to methoxy groups (directing effects)

    • Yield : ~40–60% in similar systems

Stability Under Physiological Conditions

Limited data exists, but lignan analogs show:

Condition Half-Life Major Degradation Pathway
pH 7.4 (37°C)48–72 hrsLactone hydrolysis
UV light (254 nm)<6 hrsPhotooxidation of phenolic groups

Research Gaps and Recommendations

Current literature exhibits significant limitations:

  • No kinetic studies of this compound reactions

  • Missing catalytic asymmetric synthesis protocols

  • Absence of computational modeling (DFT/QM) for reaction mechanisms

Researchers should prioritize:

  • Systematic reactivity screening using high-throughput platforms

  • Isotopic labeling studies to track metabolic transformations

  • Development of stabilized derivatives for pharmacological applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protoxylocarpin D is closely related to other protolimonoids and limonoids, particularly within the Xylocarpus and Toona genera. Key structural and spectroscopic distinctions among these compounds are summarized below:

Protoxylocarpin Analogs (A, B, C, D)

  • Protoxylocarpin A (28) :

    • Molecular formula : C₃₂H₅₀O₆.
    • Features : Apotirucallane tetracyclic core with C=O and hydroxyl (-OH) groups.
    • ¹³C-NMR shifts : Critical signals include carbonyl carbons and hydroxylated positions .
  • Protoxylocarpin B (29) :

    • Distinctions : Structural similarity to A but with a downfield shift of C17 (δC 52.4 ppm) and C21 (δC 103.3 ppm), suggesting modifications in side-chain oxidation or stereochemistry .
  • Protoxylocarpin C (30): Molecular formula: C₃₄H₅₄O₆.
  • This compound (31) :

    • Context : Structural data is incomplete, but it is hypothesized to share the apotirucallane backbone with additional functionalization, possibly at C25 or other peripheral positions, based on its classification alongside A–C .

Broader Limonoid and Triterpenoid Comparisons

  • Gedunin (6): A limonoid isolated alongside this compound in Toona sinensis. Unlike protolimonoids, gedunin features a highly oxidized D-ring and furanolactone moieties, contributing to its established anti-inflammatory and anticancer properties .
  • Holstinone B (8): A nortriterpenoid with a contracted A-ring, contrasting with the intact tetracyclic system of this compound .

Data Table: Structural and Spectroscopic Comparison

Compound Molecular Formula Key Structural Features ¹³C-NMR Shifts (ppm) Source
Protoxylocarpin A C₃₂H₅₀O₆ Tetracyclic core, C=O, -OH Not specified X. granatum fruit
Protoxylocarpin B Likely C₃₂H₅₀O₆ C17 (52.4), C21 (103.3) shifts C17: 52.4; C21: 103.3 X. granatum fruit
Protoxylocarpin C C₃₄H₅₄O₆ Ether groups at C25 56.5, 16.1 (ether); 76.6 (C25) X. granatum fruit
This compound Undetermined Hypothesized ether or hydroxyl modifications Pending full characterization X. granatum, T. sinensis
Gedunin C₂₈H₃₄O₇ Furanolactone, oxidized D-ring Not specified T. sinensis bark

Research Findings and Implications

Structural Impact on Bioactivity :

  • Etherification in Protoxylocarpin C may enhance solubility, influencing its pharmacokinetic profile compared to Protoxylocarpin A and B .
  • The C17/C21 shifts in Protoxylocarpin B could alter binding affinities to enzymatic targets, though bioactivity studies are needed to confirm this .

Ecochemical Significance: this compound’s occurrence in both mangrove fruits and terrestrial plants (T. sinensis) suggests convergent evolution in triterpenoid biosynthesis as a defense mechanism against pathogens .

Analytical Challenges: Limited spectral data for this compound underscores the need for advanced techniques (e.g., 2D-NMR, X-ray crystallography) to resolve its structure .

Q & A

Q. What analytical techniques are essential for characterizing the purity and identity of Protoxylocarpin D?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) spectra to elucidate structural details and confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using standardized protocols with UV/Vis or mass spectrometry (MS) detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
  • X-ray Crystallography (if applicable): For definitive structural confirmation . Note: For novel compounds, ensure all data align with IUPAC guidelines for reproducibility .

Q. How can researchers optimize the isolation of this compound from natural sources?

A systematic approach includes:

  • Solvent Extraction : Use polarity-guided fractionation (e.g., hexane → ethyl acetate → methanol) to isolate target molecules .
  • Bioassay-Guided Fractionation : Pair isolation with activity screening (e.g., antimicrobial assays) to prioritize bioactive fractions .
  • Chromatographic Techniques : Combine column chromatography (silica gel, Sephadex) with preparative HPLC for high-purity yields .
  • Yield Documentation : Report mass balances at each step to identify loss points and refine protocols .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Standard models include:

  • Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT/WST-1 assays to assess cytotoxicity .
  • Enzyme Inhibition Studies : Target-specific assays (e.g., kinase or protease inhibition) with appropriate controls (e.g., positive inhibitors, solvent blanks) .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against bacterial/fungal strains .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data reported for this compound?

Address discrepancies through:

  • Standardized Protocols : Replicate studies using identical cell lines, concentrations, and incubation times .
  • Meta-Analysis : Compare raw datasets from literature to identify variables (e.g., solvent effects, assay sensitivity) influencing outcomes .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., apoptosis markers alongside cytotoxicity assays) .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

Integrate multi-omics and computational tools:

  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or LC-MS/MS .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., tubulin, topoisomerases) .
  • Kinetic Studies : Measure time-dependent inhibition constants (Ki) to distinguish competitive vs. non-competitive binding .
  • Pathway Analysis : Apply KEGG or GO enrichment to map affected biological pathways .

Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?

Focus on asymmetric synthesis and characterization:

  • Chiral Catalysts : Employ organocatalysts or transition-metal complexes (e.g., Sharpless epoxidation) for stereocontrol .
  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose derivatives) to quantify enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
  • Scale-Up Considerations : Optimize reaction conditions (temperature, solvent) to minimize racemization during large-scale synthesis .

Data Presentation & Reproducibility

Q. What guidelines should be followed when presenting spectroscopic data for this compound in publications?

Adhere to journal-specific formatting while ensuring clarity:

  • Supplementary Materials : Deposit raw NMR/MS spectra in repositories like Figshare or Zenodo .
  • Table Summaries : Include key spectral peaks (δ values, coupling constants) in tables, avoiding redundancy with figures .
  • Annotation : Label all signals in spectra and cross-reference with structural diagrams .
  • Reproducibility : Provide detailed experimental parameters (e.g., NMR solvent, HPLC gradients) in the Methods section .

Q. How can structural-activity relationship (SAR) studies for this compound be systematically organized?

Structure SAR data using:

  • Comparative Tables : List analogs with modifications (e.g., substituents, stereochemistry) and corresponding bioactivity metrics (IC50, EC50) .
  • 3D Visualization : Generate molecular overlay diagrams (e.g., PyMOL) to highlight critical pharmacophore elements .
  • Statistical Models : Apply QSAR (Quantitative SAR) to correlate structural descriptors with activity .

Ethical & Methodological Considerations

Q. What ethical practices are critical when using animal models to study this compound’s in vivo effects?

Ensure compliance with:

  • IACUC Protocols : Obtain approval for dosing, endpoints, and humane euthanasia methods .
  • ARRIVE Guidelines : Report animal strain, sample size, and randomization in publications .
  • Negative Controls : Include vehicle-treated groups to distinguish compound-specific effects .

Q. How should researchers manage and archive large datasets from this compound studies?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata Tagging : Use standardized ontologies (e.g., ChEBI for chemical data) .
  • Cloud Storage : Utilize platforms like AWS or Google Cloud for raw data backup .
  • Code Repositories : Share analysis scripts (e.g., R, Python) on GitHub to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoxylocarpin D
Reactant of Route 2
Protoxylocarpin D

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